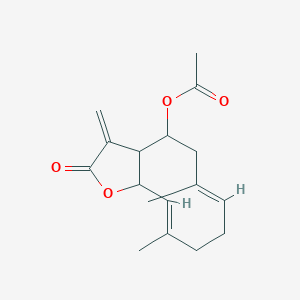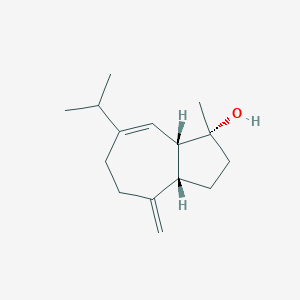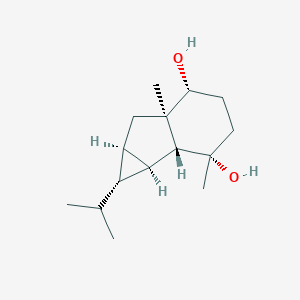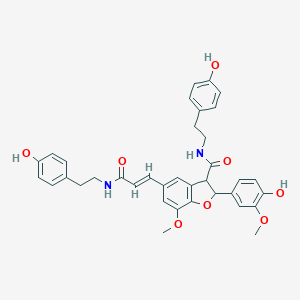![molecular formula C15H24O3 B203403 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid CAS No. 4586-68-9](/img/structure/B203403.png)
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Overview
Description
The compound 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid is a structurally complex molecule with significant stereochemical features. Its unique structure allows it to interact with various biological systems, which has garnered interest in both scientific and industrial research. The compound contains both a hydroxy group and a carboxyl group, making it highly reactive under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid involves multiple steps:
Starting Material: : The initial step often begins with the synthesis of the naphthalen-2-yl core.
Functional Group Addition: : The hydroxy group and carboxylic acid functionalities are introduced through selective functionalization techniques, utilizing protective groups to avoid unwanted reactions.
Stereoselective Steps: : Maintaining the stereochemistry is crucial. Chiral catalysts and specific reaction conditions are employed to ensure that the stereocenters are correctly configured.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined to enhance yield and reduce costs. Continuous flow reactors and advanced catalytic systems could be used for scalable production. Optimizing reaction conditions such as temperature, pressure, and solvent systems are key to maintaining efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions, such as using pyridinium chlorochromate (PCC) or Swern oxidation.
Reduction: : The compound can undergo reduction reactions, typically reducing the carboxyl group to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at various positions, influenced by the electron density and steric hindrance around the reactive sites.
Common Reagents and Conditions
Oxidation: : PCC, Swern oxidation conditions.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Strong nucleophiles, acidic or basic catalysts.
Major Products
Depending on the type of reaction, the major products vary. Oxidation yields ketones or aldehydes, reduction leads to alcohols, and substitution results in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid is used as a precursor for synthesizing more complex molecules. Its reactive functional groups allow for the development of novel synthetic pathways and catalysis studies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine
The compound’s structural similarity to naturally occurring biomolecules allows it to be studied for potential therapeutic properties. It might be investigated for anti-inflammatory or anticancer activities due to its ability to modulate specific biological pathways.
Industry
In industrial applications, the compound might be used as a building block for the synthesis of complex organic materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid exerts its effects largely depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: : Modulating enzyme activity by acting as a competitive inhibitor or allosteric modulator.
Signal Transduction Pathways: : Influencing intracellular signaling pathways, such as those mediated by kinases or phosphatases.
Gene Expression: : Potentially affecting gene expression by interacting with transcription factors or nuclear receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4a,8-dimethyl-1,2,3,4,4a,8a-hexahydro-7-naphthyl)propan-2-one
3-(2-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)acrylic acid
These compounds share structural similarities with 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid but differ in functional groups or stereochemistry, affecting their reactivity and biological activity.
Highlighting Uniqueness
What sets this compound apart is its specific arrangement of hydroxy and carboxylic acid groups, coupled with its rigid, stereochemically rich naphthyl core. This unique configuration affords it specific reactivity profiles and biological activities not easily replicated by other compounds.
Feel free to delve deeper into any of these aspects or shift to another compound of interest!
Properties
IUPAC Name |
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCXGBBUBCRPU-GBOPCIDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963452 | |
| Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4586-68-9 | |
| Record name | Ilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004586689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)






